

PD173955 In Vivo Mouse Model Dosage: Application Notes and Protocols

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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432

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Abstract

PD173955 is a potent, orally active inhibitor of Src family kinases (SFKs) and the Bcr-Abl fusion protein, with demonstrated efficacy in in vitro cancer models. While its cellular mechanisms have been well-characterized, specific in vivo dosage information for mouse models is not readily available in the public domain. This document provides a comprehensive overview of the available preclinical data for **PD173955**, including its in vitro potency and primary signaling pathways. Furthermore, it offers a detailed, generalized protocol for conducting in vivo efficacy studies in mouse xenograft models, which can be adapted for dose-finding experiments with **PD173955**. This guide is intended to assist researchers in designing their own in vivo studies to determine the optimal dosage and administration schedule for this compound.

Introduction

PD173955 is a pyrido[2,3-d]pyrimidine derivative that has been identified as a selective inhibitor of Src family kinases (SFKs), including Src, Yes, and Abl kinase. It has also been shown to potently inhibit the constitutively active Bcr-Abl tyrosine kinase, which is the causative agent in chronic myeloid leukemia (CML). In vitro studies have demonstrated that **PD173955** can inhibit the proliferation of cancer cell lines at nanomolar concentrations. Despite its promising in vitro activity, specific details regarding its administration in in vivo mouse models, including effective and well-tolerated dosages, are not extensively documented in publicly available literature.

This application note aims to bridge this gap by summarizing the known in vitro activity of **PD173955** and providing a robust, adaptable protocol for researchers to establish an effective in vivo dosage for their specific mouse models.

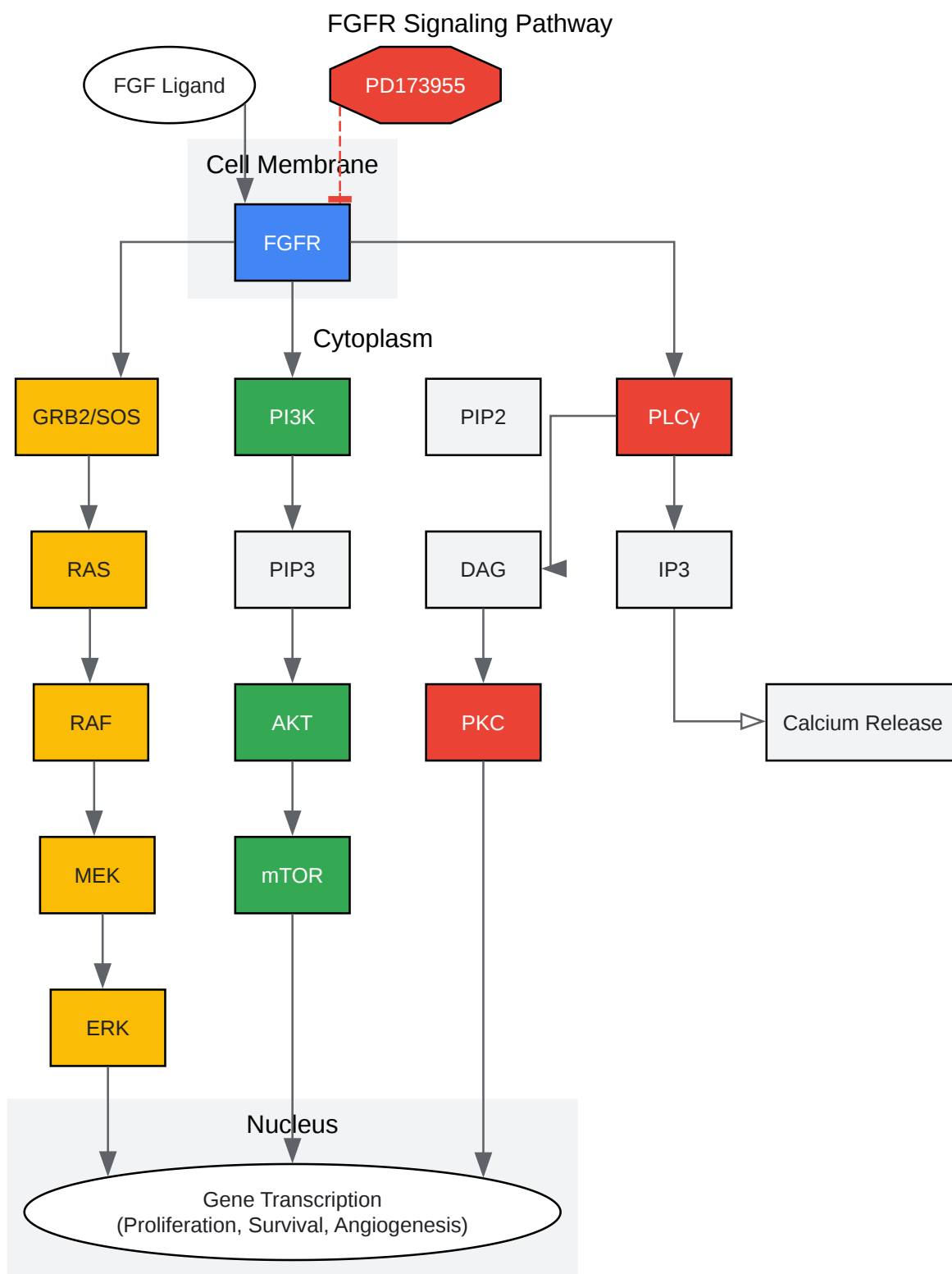
In Vitro Activity of PD173955

PD173955 has demonstrated potent inhibitory activity against its primary kinase targets in various cell-free and cell-based assays. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Target Kinase	IC50 Value	Cell Line/Assay Condition
Src	~22 nM	Kinase Assay
Yes	Not specified	Kinase Assay
Abl	Not specified	Kinase Assay
Bcr-Abl	2-35 nM	Bcr-Abl-positive cell lines
c-Kit	40 nM	M07e cells (stem cell factor-dependent proliferation)

Signaling Pathways

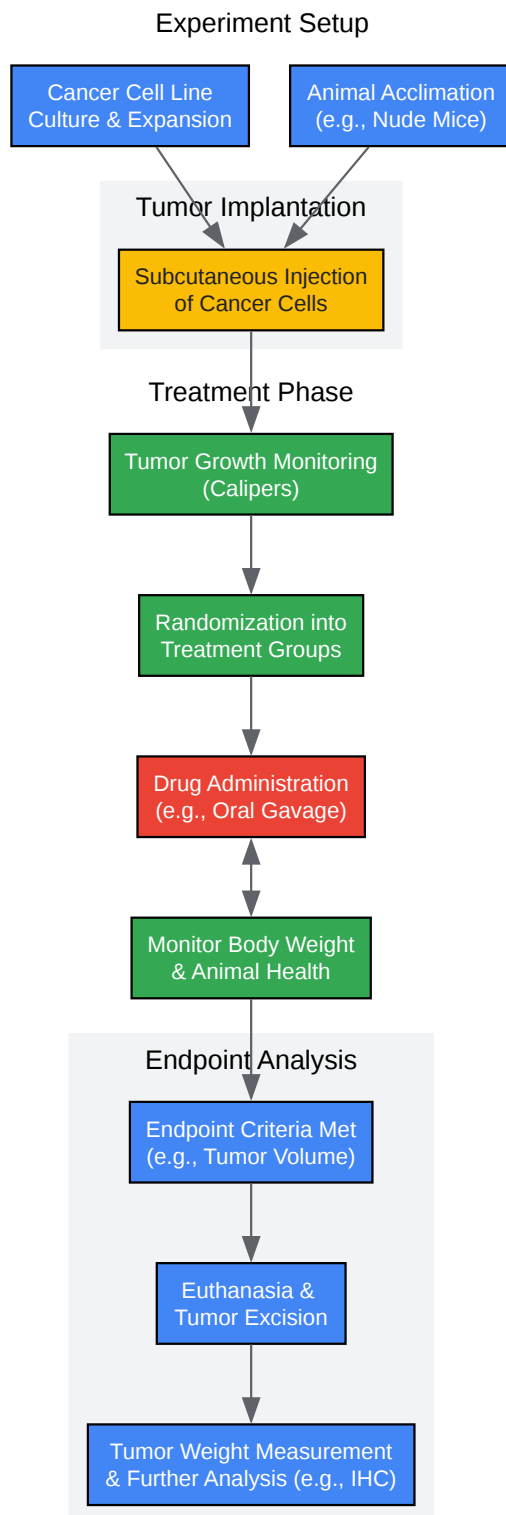
PD173955 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The diagrams below illustrate the points of inhibition by **PD173955** in the Src and Bcr-Abl signaling cascades.



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PD173955 targets the FGFR signaling pathway.

Experimental Workflow for In Vivo Efficacy Study



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A typical workflow for in vivo mouse xenograft studies.

Experimental Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel compound like **PD173955** in a subcutaneous xenograft mouse model. Note: The specific dosage and administration schedule for **PD173955** must be determined empirically, starting with a dose-range finding study.

1. Animal Model

- Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are typically used for xenograft models to prevent rejection of human tumor cells.
- Age/Sex: 6-8 week old female mice are commonly used.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the start of the experiment.

2. Cell Culture and Tumor Implantation

- Cell Line: Select a cancer cell line known to be sensitive to the targeted pathway (e.g., a Bcr-Abl positive cell line for CML or a cell line with activated Src signaling).
- Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1×10^7 to 1×10^8 cells/mL.
- Implantation: Inject 100-200 μ L of the cell suspension subcutaneously into the flank of each mouse.

3. Dose-Range Finding Study (to determine **PD173955** dosage)

- Once tumors are established (e.g., 100-200 mm³), randomize mice into several groups (e.g., 3-5 mice per group).
- Administer a range of **PD173955** doses (e.g., starting from 10 mg/kg, 25 mg/kg, 50 mg/kg, and 100 mg/kg) daily via a suitable route (e.g., oral gavage, given its reported oral activity).

- Include a vehicle control group.
- Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not induce more than a 10-20% loss in body weight or other severe signs of toxicity.

4. Efficacy Study

- Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Randomization: When tumors reach the desired average size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
- Drug Preparation: Prepare **PD173955** in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
- Administration: Based on the results of the dose-range finding study, administer the selected dose(s) of **PD173955** and vehicle control according to the chosen schedule (e.g., once daily, five days a week) via the determined route (e.g., oral gavage).
- Monitoring: Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the study.
- Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the animals show signs of excessive morbidity.
- Data Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups. Further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., phospho-Src, phospho-CrkL), can be performed on the tumor tissues.

Conclusion

PD173955 is a promising anti-cancer agent with potent in vitro activity against Src family kinases and Bcr-Abl. While specific in vivo dosage information is not readily available, this application note provides researchers with the necessary background information and a detailed experimental protocol to independently determine an effective and well-tolerated dosage for **PD173955** in their mouse models of cancer. A systematic dose-range finding study followed by a well-controlled efficacy study will be crucial for advancing the preclinical evaluation of this compound.

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